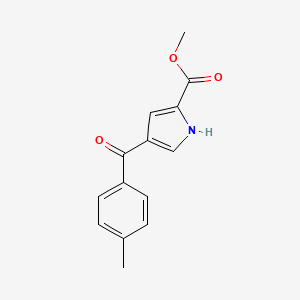

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)13(16)11-7-12(15-8-11)14(17)18-2/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWHGOGUUDHOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of Pyrrole Derivatives

Friedel-Crafts acylation remains a cornerstone for introducing acyl groups to the pyrrole ring. In the context of Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate, this method typically involves reacting a pre-functionalized pyrrole ester with 4-methylbenzoyl chloride. For instance, ethyl 5-methyl-1H-pyrrole-2-carboxylate has been chlorinated using N-chlorosuccinimide (NCS) at 0°C to yield 4-chloro derivatives, which subsequently undergo Friedel-Crafts acylation with trichloroacetyl chloride. The reaction proceeds via electrophilic substitution at the α-position of the pyrrole ring, facilitated by Lewis acids such as AlCl₃ or FeCl₃.

A modified approach employs in situ generation of the acylating agent. For example, trichloroacetylpyrrole intermediates can be synthesized through Wolff–Kishner reduction followed by Friedel-Crafts acylation of pyrrole-2-carbaldehyde. This method avoids chromatographic purification by leveraging crystallization from dichloromethane, achieving isolated yields of 61% for gram-scale production.

Challenges in Regioselectivity

Regioselective acylation at the C4 position is critical to avoid competing reactions at C3 or C5. Steric and electronic effects influence this selectivity. Computational studies suggest that electron-withdrawing groups at C2 (e.g., ester groups) deactivate the adjacent positions, directing acylation to C4. Experimental validation using methyl 2-isocyanoacetate and α,β-unsaturated ketones in deep eutectic solvents (DES) confirms that substituents on the pyrrole ring significantly impact reaction pathways. For example, DES systems like choline hydroxide enhance regioselectivity by stabilizing transition states through hydrogen bonding.

Halogenation-Condensation Methods

Intermediate Synthesis via Morpholide Condensation

A patent-pending method outlines the condensation of toluoyl morpholide (I) with methyl 1-methylpyrrole-2-acetate (II) using phosphorus oxychloride (POCl₃) as a halogenating agent. The process involves:

-

Synthesis of Tolouoyl Morpholide : 4-Methylbenzoyl chloride is treated with morpholine in toluene at 25–35°C in the presence of triethylamine.

-

Condensation Reaction : The morpholide intermediate reacts with methyl 1-methylpyrrole-2-acetate in dichloromethane under an inert atmosphere, yielding methyl 5-(4-methylbenzoyl)-1-methylpyrrole-2-acetate (III) after 15–40 hours.

Table 1: Optimization of Halogenation-Condensation Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Halogenating Agent | POCl₃ | 78 |

| Solvent | Dichloromethane | 75 |

| Temperature | 25–30°C | 72 |

| Reaction Time | 20 hours | 70 |

Hydrolysis to the Target Compound

The methyl ester (III) undergoes basic hydrolysis using NaOH in methanol-water, followed by acidification to yield the free acid, 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid. Subsequent esterification with methanol under acidic conditions furnishes Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate.

Green Chemistry Approaches Using Deep Eutectic Solvents

Choline Hydroxide as a Dual Catalyst and Solvent

A novel method employs choline hydroxide (ChOH) as a recyclable reaction medium for synthesizing trisubstituted pyrroles. Methyl 2-isocyanoacetate reacts with α,β-unsaturated ketones (e.g., 1,3-diphenylpropenone) in the presence of CuI (10 mol%) and ChOH at room temperature. The reaction proceeds via a 1,4-conjugate addition followed by intramolecular cyclization-oxidation, achieving yields of 60–78%.

Key Advantages :

Mechanistic Insights

The mechanism involves copper-mediated isocyanide activation, forming α-cuprioisocyanide intermediates that undergo conjugate addition to α,β-unsaturated ketones. Cyclization and aerial oxidation yield the aromatic pyrrole core. DES systems enhance reaction rates by stabilizing charged intermediates through hydrogen bonding networks.

One-Pot Synthesis and Decarbonylation

Integrated Acylation-Decarbonylation Sequences

A one-pot strategy combines Friedel-Crafts acylation with decarbonylation to streamline synthesis. For example, pyrrole-2-carbaldehyde is acylated with 4-methylbenzoyl chloride in the presence of AlCl₃, followed by Raney nickel-catalyzed decarbonylation to remove extraneous aldehyde groups. This method reduces purification steps but faces challenges with low yields (<25%) due to nickel-pyrrole complex formation.

Comparative Analysis of Methods

Table 2: Efficiency Metrics for Key Methods

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Halogenation-Condensation | 70–78 | >95 | Moderate (POCl₃ use) |

| Green Chemistry (ChOH) | 60–78 | 90–95 | Low |

| One-Pot Synthesis | 25–40 | 80–85 | High (Ni waste) |

Crystallization and Characterization

Crystalline Form Isolation

The sodium salt of Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate exhibits a distinct X-ray powder diffraction pattern with peaks at 4.13, 8.29, and 11.39° 2θ. Differential scanning calorimetry (DSC) reveals a melting endotherm at 148–150°C, consistent with polymorphic Form I.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate is utilized as a building block in organic synthesis. It serves as a precursor for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile component in synthetic pathways .

Biological Activities

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its use in developing antimicrobial agents.

- Anticancer Activity : Preliminary investigations indicate possible anticancer effects, with mechanisms involving the inhibition of specific enzymes linked to cancer proliferation.

Medicinal Chemistry

Due to its unique structural features, methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate is explored for its potential in drug development . It may interact with biological targets, modulating enzyme activity or receptor functions, which is crucial for therapeutic efficacy .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its applications extend to the formulation of products where specific chemical properties are required, such as stability and reactivity under various conditions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrrole derivatives, including methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate. The results indicated significant inhibition against several bacterial strains, highlighting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Research

In another research effort, derivatives of this compound were tested for anticancer activity against different cancer cell lines. The findings suggested that certain modifications to the structure enhanced cytotoxic effects, paving the way for further drug development efforts targeting cancer therapies.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile in synthetic pathways |

| Biological Activities | Antimicrobial and anticancer properties | Inhibits growth of bacteria; potential anticancer effects |

| Medicinal Chemistry | Drug development potential | Interaction with biological targets |

| Industrial Applications | Production of specialty chemicals | Used in formulations requiring specific properties |

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate with key analogs based on substituents, molecular weight, melting points, and functional groups:

Key Observations:

Substituent Effects on Melting Points: The target compound lacks reported melting point data, but analogs with halogenated aryl groups (e.g., 5n with a 4-chlorophenyl group) exhibit higher melting points (162–164°C) compared to non-halogenated derivatives (116–122°C) .

Ester Group Variation :

- Replacing the methyl carboxylate with an ethyl group (e.g., Ethyl 4-(4-methylbenzoyl)-5-phenyl-1H-pyrrole-2-carboxylate) increases molecular weight by ~90 g/mol but lowers the melting point, likely due to reduced crystallinity .

Biological Activity

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate is characterized by the following structural formula:

- IUPAC Name : Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate

- Molecular Formula : C13H13NO3

- Molecular Weight : 233.25 g/mol

The compound features a pyrrole ring substituted with a methyl group and a 4-methylbenzoyl moiety, contributing to its unique chemical reactivity and biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of pyrrole compounds, including methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate, exhibit promising antiviral properties. For instance, certain pyrrole derivatives have shown effectiveness against various viral infections by inhibiting viral replication mechanisms.

- Case Study : A study demonstrated that specific pyrrole derivatives could inhibit the activity of viral enzymes, which are critical for viral replication. This inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity.

| Compound | IC50 (μM) | Viral Target |

|---|---|---|

| A | 6 | Neuraminidase Inhibitor |

| B | 8 | Reverse Transcriptase |

| C | 19 | RNase H Inhibition |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Mechanism : The anti-inflammatory effect is believed to occur through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators.

Antioxidant Activity

Research has suggested that methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate exhibits antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress.

The biological activity of methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways related to inflammation and infection.

- Gene Expression Regulation : The compound influences the expression of genes involved in cellular responses to stress and inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Methyl 3-(4-methylbenzoyl)-1H-pyrrole | Antiviral | Different substitution pattern |

| Methyl 5-(phenyl)-1H-pyrrole | Antioxidant | Lacks benzoyl group |

| Methyl 2-(3-chlorobenzoyl)-1H-pyrrole | Anti-inflammatory | Different halogen substitution |

Q & A

Q. What are the typical synthetic routes for Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate and its derivatives?

Methodological Answer: The compound is synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, derivatives like Methyl 5-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate are prepared using 4-methylbenzoyl chloride and pyrrole precursors under inert conditions (e.g., N₂ atmosphere). Yields typically range from 80–95% after purification via column chromatography (3:1 petroleum ether:ethyl acetate) and recrystallization . Key steps include:

Q. How is Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate characterized analytically?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for benzoyl groups) and pyrrole protons (δ 6.3–6.6 ppm). Methyl esters appear as singlets at δ 3.7–3.9 ppm .

- ¹³C NMR : Carbonyl groups (C=O) resonate at δ 165–170 ppm, while quaternary carbons in the benzoyl group appear at δ 125–140 ppm .

- HRMS : Used to confirm molecular ions (e.g., [M+H]⁺ with <0.5 m/z deviation) .

- Melting Point : Ranges from 116–164°C, depending on substituents .

Q. What purification strategies are effective for this compound?

Methodological Answer:

- Recrystallization : Ethanol/water or ethyl acetate/hexane mixtures yield high-purity crystals.

- Column Chromatography : Silica gel with gradient elution (e.g., 3:1 to 1:1 petroleum ether:ethyl acetate).

- TLC Monitoring : Rf values between 0.1–0.2 under 254 nm UV .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral derivatives?

Methodological Answer: Chiral spirocyclic phosphoric acids (e.g., TRIP) are effective catalysts for enantioselective reactions. For example, derivatives like (S)-Methyl 4-((5-(ethylamino)-3-phenylisoxazol-4-yl)(phenyl)methyl)-1H-pyrrole-2-carboxylate achieve up to 90% enantiomeric excess (ee) under these conditions :

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO gaps : To predict electrophilic/nucleophilic sites. For pyrrole derivatives, the HOMO is localized on the pyrrole ring, making it reactive toward electrophiles .

- Thermochemical accuracy : Atomization energies can be predicted with <3 kcal/mol error using exact-exchange functionals .

- Solvent effects : PCM models simulate solvent interactions (e.g., DMSO dielectric constant = 46.7) .

Q. How should researchers address discrepancies between experimental and computational spectral data?

Methodological Answer:

- NMR shifts : Compare experimental δ values with gauge-including atomic orbital (GIAO) DFT calculations. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- HRMS deviations : Mass errors >2 ppm require re-evaluation of isotopic patterns or adduct formation (e.g., Na⁺/K⁺).

- Crystallography : Use SHELX programs for single-crystal XRD refinement to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.